1,3,5-Trinitro-2,4,6-tripicrylbenzene

説明

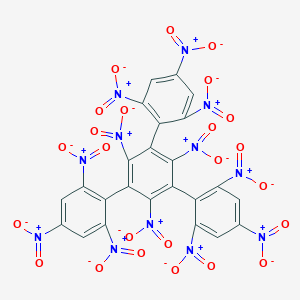

Structure

2D Structure

特性

IUPAC Name |

1,3,5-trinitro-2,4,6-tris(2,4,6-trinitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H6N12O24/c37-25(38)7-1-10(28(43)44)16(11(2-7)29(45)46)19-22(34(55)56)20(17-12(30(47)48)3-8(26(39)40)4-13(17)31(49)50)24(36(59)60)21(23(19)35(57)58)18-14(32(51)52)5-9(27(41)42)6-15(18)33(53)54/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJNLKPQJWBCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C(=C(C(=C2[N+](=O)[O-])C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H6N12O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Conceptual Frameworks

Systematic IUPAC Naming Conventions for Complex Polynitroaryls

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming organic compounds. For polyfunctional molecules like 1,3,5-Trinitro-2,4,6-tripicrylbenzene, the name is assembled by identifying a parent structure and then listing its various substituents with numerical locants to indicate their positions.

The naming process for this compound follows these principles:

Parent Structure : The foundational structure of the molecule is benzene (B151609) , a six-carbon aromatic ring.

Substituents : The benzene ring is modified with multiple substituent groups which are listed as prefixes. In this case, there are two types of groups:

Nitro Groups (-NO₂) : The prefix "trinitro" indicates the presence of three nitro groups.

Picryl Groups : The prefix "tripicryl" indicates the presence of three picryl groups. A picryl group is itself a well-known chemical moiety, specifically the 2,4,6-trinitrophenyl group.

Locants and Multipliers : Numerical locants (1, 2, 3, 4, 5, 6) are assigned to the carbon atoms of the parent benzene ring to specify the exact attachment point of each substituent. The multipliers "tri-" are used when three identical groups are present.

Following these rules, the name "this compound" describes a molecule composed of a central benzene ring where the carbons at positions 1, 3, and 5 are each bonded to a nitro group, and the carbons at positions 2, 4, and 6 are each bonded to a picryl (2,4,6-trinitrophenyl) group.

Common Acronyms and Designations in Energetic Materials Science

In the field of energetic materials, complex chemical names are often shortened to acronyms for convenience and clarity in communication. wikipedia.org This practice is widespread for many well-known compounds. For instance, 2,4,6-triamino-1,3,5-trinitrobenzene is almost exclusively referred to as TATB . scielo.brresearchgate.net Similarly, other high explosives are known by their acronyms, such as HMX (Octogen), RDX (Hexogen), and TNT (Trinitrotoluene). researchgate.netias.ac.in Another example is TMT , which stands for 1,3,5-Trimethyl-2,4,6-trinitrobenzene. cymitquimica.com

Despite this common practice, a specific or established acronym for this compound is not found in a review of scientific literature. The compound remains designated by its systematic name, indicating it may be a substance of theoretical interest or one that has not been synthesized or widely studied.

Data for Related Polynitro-Aromatic Compounds

As data for this compound is not available, the properties of related, well-documented polynitro-aromatic compounds are provided for context.

| Property | 1,3,5-Trinitrobenzene (TNB) | 2,4,6-Triamino-1,3,5-trinitrobenzene (TATB) |

| Chemical Formula | C₆H₃N₃O₆ wikipedia.org | C₆H₆N₆O₆ |

| Molar Mass | 213.105 g·mol⁻¹ wikipedia.org | 258.15 g·mol⁻¹ scielo.br |

| Appearance | Pale yellow solid wikipedia.org | Yellow/brown crystalline powder |

| Density | 1.76 g/cm³ wikipedia.org | 1.93 g·cm⁻³ scielo.brresearchgate.net |

| Melting Point | 123.2 °C wikipedia.org | 350 °C (Decomposition) scielo.brresearchgate.net |

Synthetic Methodologies and Precursor Chemistry

Strategies for Carbon-Carbon Bond Formation in Highly Substituted Benzene (B151609) Systems

The creation of the fundamental carbon skeleton, a hexasubstituted benzene ring bearing three aryl substituents, is the primary obstacle. This requires robust carbon-carbon bond-forming reactions capable of overcoming significant steric hindrance.

Condensation reactions are a powerful class of reactions for forming carbon-carbon bonds. libretexts.orgslideshare.net In the context of synthesizing multi-substituted aromatics, specific types of condensation are particularly relevant. While the direct self-condensation of a single precursor to form a triarylbenzene is not a standard route, related condensation principles are employed to build up substituted aromatic systems. For instance, the aldol (B89426) condensation, which involves the reaction of an enolate with a carbonyl compound, can create new C-C bonds. wikipedia.orgtowson.edu

A more analogous approach involves the acid-catalyzed condensation of electron-rich arenes with aldehydes or enals, which has been shown to produce triarylmethane structures in high yields. thieme-connect.de Although this yields a methane-linked system rather than a directly substituted benzene, the underlying principle of using condensation to link multiple aromatic rings is a key strategy. The synthesis of the target molecule's core would likely require a multi-step approach where precursor molecules are joined via condensation-like mechanisms before the central ring is aromatized.

Attaching three complete picryl (2,4,6-trinitrophenyl) groups to a central benzene ring presents a major synthetic hurdle. The synthesis of related highly functionalized aromatics, such as 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213) (TATNB) and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), often starts with a pre-functionalized central ring like 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322). google.comresearchgate.netwikipedia.org This intermediate is then subjected to nucleophilic substitution to add the final functional groups.

A plausible, though challenging, strategy for the target molecule could involve:

Synthesis of a Hexasubstituted Benzene Precursor: Creating a central benzene ring with six reactive "handles," such as halogen atoms (e.g., hexachlorobenzene).

Stepwise Arylation: Employing modern cross-coupling reactions (e.g., Suzuki or Stille coupling) to sequentially attach three phenyl rings to the central core.

Exhaustive Nitration: Performing the nitration of the entire nona-phenyl system as a final step, a process fraught with its own difficulties.

Alternatively, one might attempt to couple a pre-formed picryl-organometallic reagent with a tri-halogenated benzene derivative. However, the heavily electron-withdrawing nature of the three nitro groups on the picryl moiety would significantly deactivate it for many standard coupling reactions.

Nitration Pathways and Optimization for Aromatic Systems

Nitration is a quintessential electrophilic aromatic substitution reaction, crucial for the synthesis of energetic materials and other chemical intermediates. numberanalytics.com The process typically involves treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid. libretexts.orgchemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺). chemguide.co.ukmasterorganicchemistry.com

The control of the position of substitution (regioselectivity) during nitration is dictated by the electronic properties of the substituents already present on the aromatic ring. nih.gov

Activating Groups: Electron-donating groups (e.g., methyl, hydroxyl) increase the electron density of the ring, making it more reactive, and direct incoming electrophiles to the ortho and para positions. For example, the nitration of methylbenzene is approximately 25 times faster than that of benzene and primarily yields 2-nitromethylbenzene and 4-nitromethylbenzene. libretexts.org

Deactivating Groups: Electron-withdrawing groups, such as the nitro group (–NO₂), decrease the ring's electron density, making it less reactive. These groups direct incoming electrophiles to the meta position. libretexts.org

In the synthesis of 1,3,5-Trinitro-2,4,6-tripicrylbenzene, the nitration steps would be heavily influenced by this effect. The nitro and picryl groups are powerful deactivating groups, meaning that each subsequent nitration becomes progressively more difficult and is directed to the available meta positions. The final three nitro groups added to the central ring would be directed to positions 1, 3, and 5 by the picryl groups at positions 2, 4, and 6.

Achieving an exhaustive level of nitration, as required for this compound (which contains 21 nitro groups in total), presents significant challenges.

Ring Deactivation: As more electron-withdrawing nitro groups are added to an aromatic ring, the ring becomes increasingly deactivated and less susceptible to further electrophilic attack. libretexts.org This severely slows down the reaction rate.

Harsh Reaction Conditions: To overcome the deactivation, increasingly severe reaction conditions are necessary. This includes elevating the temperature and using stronger nitrating agents, such as fuming nitric acid or oleum (B3057394) (sulfuric acid containing dissolved sulfur trioxide, SO₃). scielo.br For example, the synthesis of 1,3,5-trichloro-2,4,6-trinitrobenzene from 1,3,5-trichlorobenzene (B151690) requires a temperature of 150°C with 30% oleum. scielo.br

Risk of Decomposition: The harsh conditions required for polynitration also increase the risk of unwanted side reactions, including oxidation and thermal decomposition of the starting material or product, which can be violent. icheme.org The presence of contaminants like residual sulfuric acid can significantly lower the decomposition temperature of organic nitrocompounds. icheme.org

Table 1: Factors Influencing Aromatic Nitration

| Factor | Description | Impact on Synthesis of Highly Nitrated Compounds |

|---|---|---|

| Substituent Effects | Electron-donating groups activate the ring (ortho/para directing); electron-withdrawing groups deactivate it (meta directing). libretexts.org | Existing nitro and picryl groups strongly deactivate the rings, requiring harsh conditions for further nitration. |

| Nitrating Agent | Typically a mixture of concentrated HNO₃ and H₂SO₄. numberanalytics.com | Stronger agents like oleum or fuming nitric acid are needed for later nitration steps. scielo.br |

| Temperature | Higher temperatures increase reaction rates but also the risk of multiple nitrations and side reactions. libretexts.org | Precise temperature control is crucial to drive the reaction without causing decomposition. |

| Reaction Rate | Decreases significantly with each added nitro group due to progressive ring deactivation. libretexts.org | Long reaction times are often necessary to achieve high conversion. |

Isolation and Purification Techniques for Complex Polynitro Compounds

The purification of complex, solid polynitro compounds from reaction mixtures is essential to ensure stability and desired properties. The crude product is often contaminated with partially nitrated byproducts, isomers, and residual acids.

A common method for purifying nitroaromatic compounds is column chromatography . This technique separates compounds based on their differing affinities for a stationary phase (like silica (B1680970) gel) and a mobile phase (an eluent). stackexchange.comnih.gov For instance, normal-phase high-performance liquid chromatography (HPLC) using a silica gel column has been successfully used to isolate nitro-polycyclic aromatic hydrocarbons from complex mixtures. osti.gov

Another technique involves selective chemical reaction followed by extraction . For example, dinitro aromatic impurities can be selectively reduced to their corresponding amino-nitro compounds. These amino derivatives are basic and can be easily removed from the desired neutral mononitro product by washing the mixture with a dilute acid. google.com

Finally, recrystallization and simple washing are fundamental techniques. The crude product can be dissolved in a suitable hot solvent and allowed to cool, causing the desired compound to crystallize out in a purer form. Washing the isolated solid with water or specific solvents can effectively remove impurities like residual acids or by-products such as ammonium (B1175870) chloride, which is a common impurity in amination reactions leading to compounds like TATB. google.comscielo.br

Molecular and Crystal Structure Elucidation

Advanced Spectroscopic Characterization

Spectroscopic methods are crucial for determining the molecular structure and bonding within TATB.

Due to its extremely low solubility in most common organic solvents, obtaining high-resolution liquid-state ¹H and ¹³C NMR spectra for TATB is challenging. researchgate.net Consequently, solid-state NMR (SS-NMR) spectroscopy has been the primary tool for its characterization.

Studies on isotopically labeled TATB analogues, including those with ¹³C and ¹⁵N enrichment, have been instrumental in assigning signals and understanding the molecular structure. rawdatalibrary.net For instance, the synthesis of TATB with ¹³C-labeled ring carbons and ¹⁵N-labeled amino and nitro groups has allowed for precise characterization using SS-NMR, confirming the molecular framework and providing insights into the electronic environment of the different nuclei. rawdatalibrary.net

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of the TATB molecule, which are directly related to its bonding and structure. These methods are frequently used to characterize the compound and investigate its behavior under different conditions, such as high pressure. scielo.br

The IR spectrum of TATB shows characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes include:

N-H stretching vibrations of the amino groups.

Asymmetric and symmetric stretching vibrations of the nitro groups.

C-N stretching vibrations .

Ring vibrations of the benzene (B151609) core.

The presence of strong intra- and intermolecular hydrogen bonds significantly influences the vibrational frequencies, particularly those of the amino and nitro groups. nih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) |

| NH₂ Symmetric & Antisymmetric Stretching | ~3000 - 3400 |

| NO₂ Asymmetric Stretching | ~1500 - 1600 |

| NO₂ Symmetric Stretching | ~1300 - 1400 |

| C-N Stretching | ~1100 - 1300 |

| Aromatic C-H Stretching | ~3000 - 3100 |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and physical state.

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of TATB. The molecular weight of TATB is 258.15 g/mol . mdpi.comnist.govnist.gov Liquid chromatography-mass spectrometry (LC-MS) is often used for the analysis of TATB and its related compounds, though its low solubility can present challenges. mdpi.comosti.gov

Analysis of TATB often involves dissolving it in solvents like dimethyl sulfoxide (B87167) (DMSO). osti.gov The mass spectrum of TATB shows a prominent molecular ion peak (or a related ion like [M-H]⁻ in negative ion mode) corresponding to its molecular weight, which confirms its identity. mdpi.com Fragmentation patterns observed in MS/MS studies can provide further structural information. For instance, the loss of nitro groups is a common fragmentation pathway for nitroaromatic compounds. osti.gov

X-ray Crystallography and Single-Crystal Diffraction Analysis

X-ray crystallography has been fundamental in elucidating the precise three-dimensional arrangement of atoms in the TATB crystal, which is key to understanding its remarkable stability.

Single-crystal X-ray diffraction studies have revealed that TATB crystallizes in the triclinic system with the space group P-1. researchgate.netnih.gov The unit cell contains two TATB molecules. researchgate.net The analysis confirms the planar nature of the benzene ring. The amino and nitro groups are slightly twisted out of the plane of the benzene ring. The molecular structure is characterized by strong intramolecular hydrogen bonds between adjacent amino and nitro groups. dtic.mil

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Molecules per Unit Cell (Z) | 2 |

| a (Å) | ~9.01 |

| b (Å) | ~9.03 |

| c (Å) | ~6.81 |

| α (°) | ~108.59 |

| β (°) | ~91.82 |

| γ (°) | ~119.97 |

Note: Lattice parameters can vary slightly based on experimental conditions like temperature and pressure. aip.org

The crystal structure of TATB is distinguished by a highly ordered, layered arrangement stabilized by a dense network of intermolecular interactions. researchgate.netresearchgate.net

Hydrogen Bonding: Molecules within the same layer are linked by a strong network of intermolecular hydrogen bonds, forming graphite-like sheets. researchgate.net This extensive hydrogen bonding is a primary contributor to the thermal stability and low sensitivity of TATB.

Polymorphism and Crystallographic Variations of 1,3,5-Trinitro-2,4,6-tripicrylbenzene

The study of polymorphism, the ability of a solid material to exist in multiple forms or crystal structures, is of paramount importance in the field of materials science, particularly for energetic materials. The specific arrangement of molecules within a crystal lattice can significantly influence key properties such as density, stability, and sensitivity. However, a review of the current scientific literature reveals a notable absence of specific research focused on the polymorphism and crystallographic variations of this compound.

While a synthetic pathway for this compound has been reported, detailed crystallographic analysis and investigations into its potential polymorphic forms are not publicly available. This lack of data prevents a specific discussion of its crystal structures. However, by examining related polynitroaromatic compounds, it is possible to infer the potential for polymorphism in this complex molecule.

The molecular structure of this compound, featuring a highly substituted benzene core with multiple nitro and picryl groups, suggests a high degree of steric hindrance. This steric crowding can lead to various possible conformations of the molecule, where the picryl and nitro groups are twisted out of the plane of the central benzene ring to different extents. These conformational differences can, in turn, lead to different crystal packing arrangements, giving rise to conformational polymorphs.

Research on other highly substituted trinitrobenzene derivatives has shown that the interplay of intra- and intermolecular interactions, such as hydrogen bonding and π-π stacking, plays a crucial role in determining the final crystal structure. For instance, studies on 1,3,5-triaroylbenzenes have demonstrated the existence of concomitant polymorphs, where different crystalline forms are obtained from the same crystallization conditions due to subtle variations in intermolecular interactions.

Given the structural complexity and the presence of numerous polar nitro groups in this compound, it is reasonable to hypothesize that this compound would exhibit a rich polymorphic landscape. The specific arrangement of the bulky picryl groups and the orientation of the nitro groups would likely be the defining factors in the formation of different crystal lattices. Each of these potential polymorphs would be expected to have distinct physical properties.

Future research involving single-crystal X-ray diffraction of this compound grown under various conditions (e.g., different solvents, temperatures, and pressures) would be necessary to elucidate its crystal structure and identify any existing polymorphs. Such studies would be invaluable for understanding the structure-property relationships in this energetic material.

Due to the absence of specific experimental data for this compound, a data table of its crystallographic variations cannot be provided.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the molecular properties of complex nitroaromatic compounds. For a molecule as sterically crowded and electronically unique as 1,3,5-Trinitro-2,4,6-tripicrylbenzene, these methods are crucial for understanding its inherent stability, geometry, and electronic characteristics.

The electronic structure of this compound is dominated by the severe steric hindrance between the three picryl (2,4,6-trinitrophenyl) substituents and the three nitro groups attached to the central benzene (B151609) ring. This extreme crowding forces the molecule into a highly non-planar conformation.

Molecular Geometry: Unlike simple benzene, the central ring in this compound is expected to be significantly distorted from planarity. The C-C bonds within the ring would likely exhibit non-uniform lengths due to the immense strain. nih.gov The picryl groups would be forced to twist out of the plane of the central ring at significant dihedral angles to minimize steric repulsion. This twisting disrupts the π-system conjugation between the rings. Similar distortions are observed in other highly substituted benzenes, such as hexanitrobenzene (B172732) (HNB), where mutual repulsion between nitro groups leads to a non-planar structure. nih.gov In triiodomesitylene, another crowded molecule, the benzene ring is also significantly distorted from ideal symmetry. nih.gov

Bonding Characteristics: The bonds connecting the picryl groups to the central ring would be elongated due to steric strain. Analysis using methods like Atoms in Molecules (AIM) would likely characterize these as strained covalent bonds. The numerous C-N bonds of the nitro groups are expected to exhibit partial double-bond character due to resonance, while the N-O bonds would also show delocalization. The severe twisting, however, would limit the extent of p-π conjugation between the central ring and the pendant picryl rings. nih.gov

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: These are hypothetical values based on trends observed in related sterically hindered nitroaromatic compounds. Actual values would require specific DFT calculations.

| Parameter | Predicted Value | Rationale |

|---|---|---|

| Central Ring C-C Bond Length | ~1.40 - 1.45 Å | Significant deviation from benzene (~1.39 Å) due to strain. nih.gov |

| Inter-ring C-C Bond Length | >1.50 Å | Elongated due to severe steric repulsion between ortho nitro groups. |

| Picryl Ring Dihedral Angle | 60° - 90° | Large twist angle required to minimize steric clash, disrupting conjugation. acs.org |

| C-N (Nitro Group) Bond Length | ~1.47 Å | Typical for nitroaromatics, indicating strong attachment to the rings. |

Molecular Orbital (MO) theory provides critical insights into the reactivity of a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance.

HOMO and LUMO Distribution: For this compound, the HOMO is expected to be localized primarily on the π-systems of the benzene rings. However, due to the significant twisting and steric hindrance, the HOMO energy would be relatively low. The LUMO, conversely, would be distributed across the ten electron-deficient nitro groups.

HOMO-LUMO Gap: The presence of ten powerful electron-withdrawing nitro groups would drastically lower the energy of the LUMO. This would result in a very small HOMO-LUMO gap, a characteristic feature of highly reactive and potentially explosive molecules. A small energy gap facilitates electronic excitation, which is often the initial step in decomposition. The electron-withdrawing nature of nitro groups is known to lower the LUMO energy in substituted benzenes. mdpi.com

The EPS map is a valuable tool for visualizing the charge distribution on a molecule's surface, predicting how it will interact with other species.

Potential Distribution: The EPS of this compound would be characterized by large regions of negative electrostatic potential (red/yellow) surrounding the oxygen atoms of the numerous nitro groups. These areas are sites of high electron density.

π-Hole Regions: Conversely, pronounced regions of positive electrostatic potential (blue), known as π-holes, would be expected above the center of the electron-deficient aromatic rings. thieme-connect.de These positive regions arise from the strong pull of the nitro groups, leaving the face of the rings electron-poor. These π-holes are significant because they can engage in attractive interactions with electron-rich species (e.g., anions or lone pairs), influencing crystal packing and intermolecular interactions. thieme-connect.de

Molecular Dynamics Simulations

While quantum mechanics describes the static properties of a single molecule, molecular dynamics (MD) simulations are employed to model the behavior of molecules over time, both individually and in bulk (condensed) phases. researchgate.netresearchgate.net These simulations are crucial for understanding physical properties like conformational changes and intermolecular forces.

The concept of conformational flexibility in this compound is severely limited by its structure.

Rotational Barriers: The primary motion of interest is the rotation of the picryl groups around the C-C bonds connecting them to the central ring. Due to the extreme steric clash between the ortho nitro groups on the picryl rings and the adjacent nitro groups on the central ring, the energy barrier to this rotation is predicted to be exceptionally high. msu.eduwustl.edu This would effectively "lock" the molecule into a specific, highly twisted conformation at ambient temperatures. Studies on other systems with bulky substituents, such as atropisomers or substituted biphenyls, confirm that high steric hindrance leads to very large rotational barriers. acs.orgyoutube.com The molecule would exist as stable rotational isomers (atropisomers) with a very high energy barrier for interconversion. acs.org

Conformational Search: A computational conformational search would likely identify a single, deep potential energy well corresponding to the sterically-optimized twisted structure. Other conformations would be energetically inaccessible under normal conditions.

Table 2: Estimated Rotational Energy Barriers in Aromatic Systems (Illustrative Comparison) Note: Data for the target compound is a theoretical estimate for illustrative purposes.

| Molecule | Rotating Bond | Estimated Barrier (kcal/mol) | Reference/Context |

|---|---|---|---|

| Biphenyl | Inter-ring C-C | ~2 | Low barrier, relatively free rotation. |

| 2,2'-Dimethylbiphenyl | Inter-ring C-C | >15 | Steric hindrance creates a significant barrier. msu.edu |

| Formamide | C-N (Amide) | ~18 | Electronic effects (partial double bond). msu.edu |

| This compound | Inter-ring C-C | > 50 (Estimated) | Extreme steric clash would result in a massive barrier. |

In a solid or liquid state, the behavior of this compound would be governed by a complex network of intermolecular forces. MD simulations using a suitable force field (like ReaxFF for reactive systems or specialized potentials for energetic materials) are the primary tool for studying these phenomena. researchgate.netbohrium.com

Dominant Forces: The primary intermolecular interactions would include:

Van der Waals Forces: These dispersion forces would be significant due to the large size and surface area of the molecule.

π-π Stacking: Despite the twisted nature of the individual molecules, the electron-poor aromatic rings could stack in an offset fashion to maximize attraction between positive π-hole regions and negative π-electron regions of adjacent molecules. mdpi.com

Dipole-Dipole Interactions: The ten highly polar nitro groups would create a complex molecular dipole moment, leading to strong electrostatic interactions that dictate crystal packing.

O···O and O···N Contacts: Short intermolecular contacts between the oxygen atoms of nitro groups on neighboring molecules would also play a crucial role in the crystal lattice stabilization. researchgate.net

These interactions collectively determine the crystal density, lattice energy, and sensitivity of the material, which are key parameters for any high-energy compound. mdpi.com

Advanced Methodologies in Energetic Material Characterization Non Performance Based

Synchrotron X-ray Diffraction for High-Resolution Structural Studies

Synchrotron X-ray diffraction is an indispensable tool for obtaining high-resolution structural information of energetic materials. The high brilliance and collimation of synchrotron radiation sources enable the study of very small single crystals or weakly diffracting powder samples, which is often the case for newly synthesized, complex energetic compounds. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing, which are critical for understanding the stability and sensitivity of these materials.

For highly nitrated aromatic compounds, synchrotron diffraction reveals key structural features such as the planarity of the benzene (B151609) ring and the orientation of the nitro groups. For instance, in the case of hexanitrobenzene (B172732) (HNB), a high-density explosive, the nitro groups are twisted out of the plane of the benzene ring due to steric hindrance. wikipedia.orgwikiwand.com This propeller-like conformation significantly influences the crystal packing and, consequently, the material's density and detonation properties. wikiwand.comacs.org

In a hypothetical molecule like 1,3,5-Trinitro-2,4,6-tripicrylbenzene, the steric crowding would be even more pronounced due to the presence of three bulky picryl (2,4,6-trinitrophenyl) groups. Synchrotron X-ray diffraction would be essential to elucidate the intricate three-dimensional structure, including the dihedral angles between the central benzene ring and the picryl substituents, as well as the conformation of the numerous nitro groups. This detailed structural insight is the first step toward correlating the molecular architecture with the material's energetic characteristics.

Illustrative Synchrotron X-ray Diffraction Data for a Highly Nitrated Aromatic Compound (Hexanitrobenzene)

| Crystal Data | |

| Crystal System | Monoclinic |

| Space Group | I2/c |

| a (Å) | 13.22 |

| b (Å) | 9.13 |

| c (Å) | Data not available in sources |

| β (°) | 95.5 |

| Volume (ų) | Data not available in sources |

| Z | 4 |

| Calculated Density (g/cm³) | 2.01 |

| Data sourced from references wikipedia.orgchemeurope.com. Note: Complete unit cell parameters were not available in the provided search results. |

Neutron Diffraction for Hydrogen Atom Localization and Lattice Dynamics

Neutron diffraction offers unique advantages over X-ray diffraction for the characterization of energetic materials. wikipedia.orgstfc.ac.uk While X-rays interact with the electron cloud, neutrons interact with the atomic nucleus. This fundamental difference allows neutrons to be particularly sensitive to light elements, most notably hydrogen. wikipedia.org Accurately locating hydrogen atoms is crucial in energetic materials containing amines or hydrates, as their positions and bonding play a significant role in intermolecular interactions, such as hydrogen bonding, which can greatly influence sensitivity and thermal stability.

Furthermore, inelastic neutron scattering can probe the lattice dynamics of a crystal, providing information about phonon modes. These vibrational modes are related to the mechanical properties of the material and can be indicative of the onset of decomposition. For a complex, sterically hindered molecule, understanding the low-frequency vibrational modes could provide insight into the pathways for energy transfer and the initiation of detonation.

Another powerful application of neutron diffraction is in the study of magnetic structures. stfc.ac.ukyoutube.com While most energetic materials are not magnetic, this capability is invaluable for other advanced materials. For highly nitrated aromatics, the primary benefit of neutron diffraction would be the precise determination of the positions of any hydrogen atoms, for example, in co-crystallized solvent molecules or in related amino-substituted compounds, and the study of lattice vibrations.

High-Pressure Studies of Crystal Structures and Phase Transitions

The behavior of energetic materials under high pressure is of paramount importance for understanding their stability, safety, and the fundamental physics of detonation. High-pressure studies, often employing diamond anvil cells combined with synchrotron X-ray or neutron diffraction, can reveal pressure-induced phase transitions, changes in compressibility, and modifications to the crystal structure. nih.gov

For polynitro aromatic compounds, increasing pressure can lead to a more compact packing of the molecules, which can alter the intermolecular interactions and potentially lead to changes in sensitivity. The discovery that nitrogen can form catenated (chain-like) structures under high pressure has spurred research into the high-pressure synthesis of novel polynitrogen compounds with potential as high-energy-density materials. uni-bayreuth.de

In the context of a molecule like this compound, high-pressure studies would be critical to assess its stability and to identify any polymorphic transformations. Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in energetic materials and can have a profound impact on their properties. For instance, different polymorphs can exhibit significantly different sensitivities and detonation velocities. Understanding the pressure-temperature phase diagram is a key aspect of characterizing any new energetic material.

Illustrative Data from High-Pressure Studies on Related Materials

| Material | Pressure (GPa) | Observed Phenomenon | Reference |

| Nitride Glasses | High | Formation of novel glass structures | elsevierpure.com |

| Rare-Earth Nitrides | High | Synthesis of polynitrogen compounds | uni-bayreuth.de |

| Various Materials | >100 | In-situ structural determination via diffraction | nih.gov |

Future Research Directions and Theoretical Perspectives

Development of Novel Synthetic Routes with Enhanced Atom Economy

The synthesis of complex, highly nitrated aromatic compounds is often challenging, involving multi-step processes that may generate significant chemical waste. A primary goal for future research is the development of synthetic pathways with high atom economy, a core principle of green chemistry that focuses on maximizing the incorporation of atoms from reactants into the final product. wikipedia.orgchemeurope.comrsc.org

Traditional synthetic routes for similar polynitro aromatics, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), have historically involved halogenated precursors, leading to the formation of unwanted by-products like ammonium (B1175870) chloride. redalyc.org Future synthetic strategies for compounds like 1,3,5-Trinitro-2,4,6-tripicrylbenzene would aim to circumvent these issues. Research could focus on:

Direct C-H and C-N Arylation: Developing catalytic methods to directly couple picryl moieties to a central trinitrobenzene core, avoiding the use of halogenated intermediates.

Avoiding Stoichiometric Reagents: Designing catalytic systems that replace stoichiometric activating agents or harsh nitrating mixtures, thereby reducing waste streams. jk-sci.com

The ideal synthetic process would convert starting materials into the desired product with minimal or no by-products, a significant challenge for a molecule with such a high degree of functionalization.

| Synthetic Strategy | Advantage | Relevance to Green Chemistry |

| Catalytic Cross-Coupling | Avoids harsh reagents and halogenated intermediates. | High atom economy, waste prevention. rsc.org |

| Flow Chemistry Synthesis | Enhanced safety, improved heat transfer, precise control. mit.edu | Energy efficiency, accident prevention. |

| Bio-catalysis | High selectivity and efficiency under mild conditions. jk-sci.com | Use of renewable feedstocks, safer chemistry. |

Exploration of Isomeric and Homologous Compounds for Structure-Property Relationships

The precise arrangement of functional groups on an aromatic ring profoundly influences the properties of an energetic material. A systematic exploration of isomers and homologues of this compound is essential for developing comprehensive structure-property relationships. bohrium.com This understanding is critical for fine-tuning performance, stability, and sensitivity.

Future research would involve the theoretical synthesis and characterization of:

Positional Isomers: Molecules where the positions of the nitro and picryl groups are varied on the central benzene (B151609) ring. This would elucidate the impact of substituent placement on intermolecular interactions, crystal packing density, and sensitivity.

By correlating these structural variations with predicted properties such as density, heat of formation, detonation velocity, and sensitivity, researchers can build robust models that guide the design of new molecules with tailored characteristics.

Integration of Machine Learning and Artificial Intelligence in Energetic Materials Design

For a target like this compound and its derivatives, AI and ML can be applied in several ways:

Property Prediction: ML models, such as Extreme Gradient Boosting (XGBoost) and Artificial Neural Networks (ANN), can be trained on existing databases of energetic materials to predict key performance and safety parameters (e.g., detonation velocity, impact sensitivity, decomposition temperature) from molecular structure alone. researchgate.netnih.govmdpi.com This allows for the rapid screening of thousands of virtual candidate molecules.

Inverse Design: Advanced algorithms can perform "inverse design," where desired properties are specified, and the AI proposes novel molecular structures that are likely to exhibit those properties. mdpi.comresearchgate.net

Exploring Chemical Space: AI can explore vast chemical spaces to identify promising new materials that might be overlooked by traditional methods. osti.gov This data-driven approach helps identify cause-and-effect relationships between molecular features and material performance. osti.gov

The use of AI can significantly reduce the time and resources required for development, guiding synthetic chemists toward the most promising candidates for novel high-performance materials. osti.gov

| Machine Learning Application | Description | Potential Impact |

| Property Prediction | Using trained models to estimate performance and safety from chemical structure. researchgate.netnih.gov | Rapid screening of virtual compounds, reducing experimental costs. |

| Inverse Design | Algorithms generate novel molecular structures based on desired target properties. mdpi.com | Accelerates discovery of materials with specific performance goals. |

| Synthesis Optimization | AI can be used to optimize reaction conditions and synthetic pathways. osti.gov | Improves yield, reduces waste, and enhances safety of synthetic processes. |

Advanced Computational Modeling for Complex Reactivity and Sensitivity Predictions

While ML models can predict properties based on existing data, advanced computational modeling provides deeper insights into the fundamental physics and chemistry of energetic materials. acs.org Understanding the complex reactivity and sensitivity of a dense, intricate molecule like this compound requires sophisticated simulation techniques.

Future theoretical work will rely on:

Reactive Molecular Dynamics (MD) Simulations: These simulations can model the shock-induced chemical reactions at the atomic level, providing a quantitative prediction of shock sensitivity. bit.edu.cn By simulating the initial decomposition steps under high pressure and temperature, MD can help identify the triggers for detonation and rank the sensitivity of different compounds.

Quantum Chemical Investigations: Quantum mechanical calculations are used to investigate reaction mechanisms, determine bond dissociation energies, and calculate molecular charge distributions. elsevier.com These fundamental parameters are crucial inputs for understanding why a material behaves the way it does and are often used as descriptors in ML models. chemrxiv.org

These computational tools allow researchers to probe the relationship between molecular structure, crystal packing, and the initiation of detonation, offering a path to designing safer and more reliable energetic materials. elsevier.comfraunhofer.de

Investigation of Nanostructured Forms and Their Unique Properties (e.g., nanoconfinement effects)

The properties of energetic materials can be significantly altered by reducing their particle size to the nanoscale. journalnx.comnih.gov The investigation of nanostructured forms of this compound could unlock unique and potentially advantageous properties.

Key areas for future research include:

Nano-sizing: Synthesizing nanoparticles of the energetic material. Smaller particles possess a much higher surface-area-to-volume ratio, which can lead to higher reaction rates and altered combustion behavior. journalnx.com Nano-sizing has also been shown to decrease the friction and impact sensitivity of materials like RDX and HMX. nih.gov

Nanocomposites: Dispersing nanoparticles of the energetic material within a reactive or inert matrix, such as in nano-thermites or polymer-bonded explosives (PBXs). icm.edu.plpolymtl.ca This approach can enhance energy release and tailor mechanical properties.

Nanoconfinement: Encapsulating the energetic material within the pores of an inert, stable nanostructured host (e.g., porous carbon). This nanoconfinement can modify the thermodynamic and kinetic properties of the material, potentially altering its decomposition pathway and stability. rsc.orgrsc.orgresearchgate.net Theoretical modeling suggests that such effects are most pronounced when particles are smaller than 2-3 nm. researchgate.net

These strategies offer pathways to modulate the performance and safety of energetic materials beyond what is possible through chemical synthesis alone, opening new avenues for the development of advanced material formulations. nih.gov

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 1,3,5-Trinitro-2,4,6-tripicrylbenzene with high purity, and how can competing side reactions be minimized?

- Methodological Answer : Optimize nitration conditions using a stepwise approach:

Pre-functionalize the benzene core with hydroxyl groups to enhance nitro group incorporation (e.g., via sulfonation or hydroxylation).

Use mixed acid systems (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration or decomposition.

Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates.

- Key Evidence : A novel synthesis protocol for 2,4,6-trinitro-1,3,5-trihydroxybenzene achieved 92% yield by stabilizing intermediates with ice-cold quenching and iterative recrystallization .

Q. How can spectroscopic techniques resolve structural ambiguities in polynitroaromatic compounds like this compound?

- Methodological Answer : Combine multiple methods:

- ¹H/¹³C NMR : Identify symmetry and nitro group positions via chemical shifts (e.g., deshielding effects at ~160–170 ppm for nitro carbons).

- IR Spectroscopy : Detect NO₂ asymmetric stretching (1530–1480 cm⁻¹) and C–NO₂ bending (860–800 cm⁻¹).

- X-ray crystallography : Resolve steric strain from bulky picryl groups using single-crystal diffraction .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the thermal stability and decomposition kinetics of this compound under varying conditions?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure heat flow at 5–10°C/min under inert gas (N₂/Ar) to identify exothermic decomposition peaks. Calibrate with indium standards.

- Thermogravimetric Analysis (TGA) : Quantify mass loss during pyrolysis; correlate with evolved gas analysis (EGA) to detect NO₂ or CO₂ release.

- Kinetic Modeling : Apply Kissinger or Ozawa-Flynn-Wall models to calculate activation energy (Eₐ) from non-isothermal data.

Q. How do computational models (DFT, MD) predict the sensitivity and detonation performance of this compound compared to RDX or HMX?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of C–NO₂ bonds to assess sensitivity. Lower BDE (<200 kJ/mol) correlates with higher impact sensitivity.

- Detonation Velocity (D) : Use Kamlet-Jacobs equations with experimental density (ρ) and heat of formation (ΔHf). For example:

where = moles of gas, = gas molar mass, = detonation heat.

- Comparative Data : RDX (D = 8.75 km/s) and HMX (D = 9.10 km/s) outperform most polynitroaromatics due to higher nitrogen content .

Q. What strategies address contradictions in reported thermodynamic data (e.g., specific heat capacity) for polynitroaromatic compounds?

- Methodological Answer :

Standardize measurement conditions (e.g., DSC heating rate, sample mass).

Validate purity via elemental analysis and HPLC (>98% purity).

Cross-reference with adiabatic calorimetry for high-precision Cp values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。